

Absence of Direct Homologs in Vertebrates Underscores Unique Invertebrate Neuropeptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fulicin**

Cat. No.: **B1674177**

[Get Quote](#)

While the invertebrate neuropeptide **Fulicin** does not have any direct structural homologs in vertebrate systems, a fascinating parallel exists in the world of D-amino acid-containing peptides (DAACPs). Functional analogs, such as the tachykinin family of neuropeptides, offer insights into convergent evolution for the modulation of muscle activity. This guide provides a comparative analysis of **Fulicin** and potential vertebrate counterparts, supported by experimental data and methodologies.

Fulicin, a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH₂, was first isolated from the central ganglia of the African giant snail, *Achatina fulica*.^[1] Its most striking feature is the presence of a D-asparagine residue at the second position, a post-translational modification that is critical for its high biological potency in potentiating muscle contractions in the snail.^[2] The substitution of this D-amino acid with its L-isoform dramatically reduces the peptide's activity.^[2]

The D-Amino Acid Enigma: A Shared Post-Translational Modification

The occurrence of D-amino acids in peptides was once thought to be a rarity, primarily confined to lower organisms. However, research has unveiled a number of DAACPs in vertebrates. Intriguingly, a commonality emerges: in all known vertebrate DAACPs, the D-amino acid is found at the second position of the peptide chain, the same as in **Fulicin**. This suggests a potentially conserved enzymatic machinery for this specific post-translational modification across distant phyla.

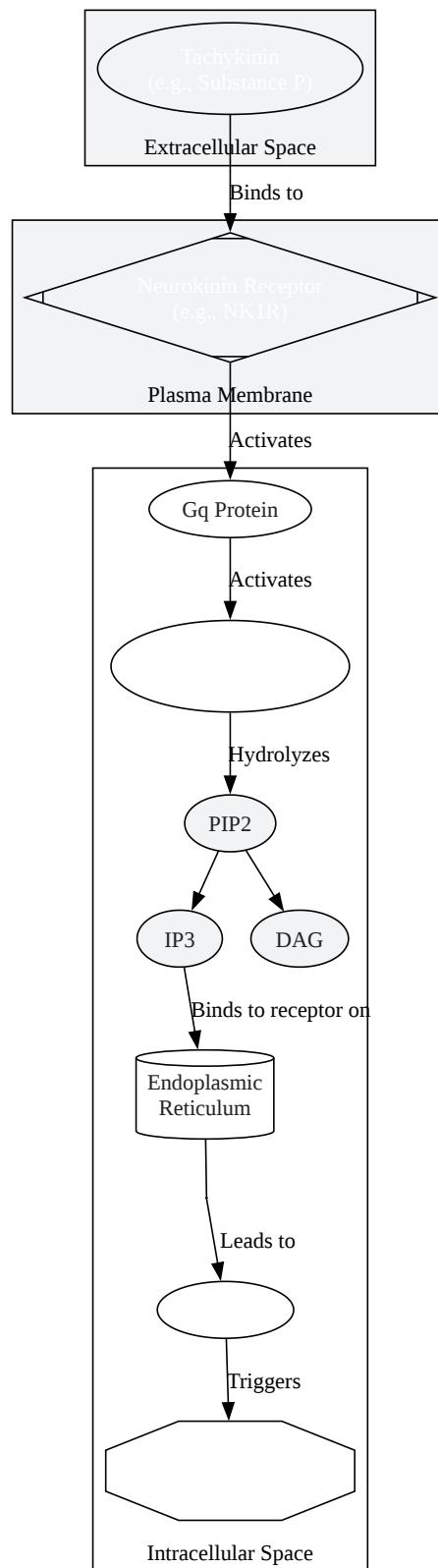
Vertebrate DAACPs, however, are functionally distinct from **Fulicin**. Notable examples include:

- Dermorphins and Deltorphins: These opioid peptides, first isolated from the skin of South American frogs, are potent agonists of opioid receptors and possess strong analgesic properties. Their functions are primarily related to pain modulation, a stark contrast to **Fulicin**'s role in muscle contraction.
- Bombinin H: An antimicrobial peptide also found in frog skin.
- Platypus Venom Peptides: A C-type natriuretic peptide and a defensin-like peptide in the venom of the male platypus also contain a D-amino acid at the second position.

Functional Analogs: The Tachykinin Family

In the absence of a direct structural homolog, the vertebrate tachykinin family of neuropeptides, which includes Substance P, Neurokinin A, and Neurokinin B, serves as a compelling functional analog to **Fulicin**. Tachykinins are widely distributed in the central and peripheral nervous systems of vertebrates and are potent stimulators of smooth muscle contraction.[3][4]

Comparative Analysis: Fulicin vs. Tachykinins


Feature	Fulicin	Tachykinins (e.g., Substance P)
Origin	Invertebrate (Snail)	Vertebrates
Structure	Phe-D-Asn-Glu-Phe-Val-NH ₂	e.g., Substance P: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH ₂
D-Amino Acid	Present (D-Asn at position 2)	Absent
Primary Function	Potentiation of muscle contraction[1]	Smooth muscle contraction, neurotransmission, inflammation[5][6]
Receptor Family	Likely a G-protein coupled receptor (GPCR)	Neurokinin receptors (NK1, NK2, NK3) - a family of GPCRs[5][7]
Signaling Pathway	Presumed to involve intracellular calcium increase	Primarily Gq-coupled, leading to activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP ₃) and diacylglycerol (DAG), and subsequent increase in intracellular calcium[6][7]

Signaling Pathways: A Convergent Mechanism

While the specific receptor and downstream signaling cascade for **Fulicin** have yet to be fully elucidated, its potentiation of muscle contraction strongly suggests a mechanism involving an increase in intracellular calcium, a common pathway for muscle activation.

The signaling pathway of tachykinins is well-characterized. Upon binding to their cognate neurokinin (NK) receptors, which are G-protein coupled receptors (GPCRs), they primarily activate the Gq alpha subunit.[6][7] This initiates a cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the

endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This surge in intracellular calcium is a key trigger for smooth muscle contraction.[7]

[Click to download full resolution via product page](#)

Experimental Methodologies

Fulicin Activity Assay

The biological activity of **Fulicin** and its analogs is typically assessed using an isolated snail penis retractor muscle preparation.

Protocol:

- **Tissue Preparation:** The penis retractor muscle is dissected from the snail (*Achatina fulica*) and mounted in an organ bath containing a physiological saline solution (e.g., snail Ringer's solution) maintained at a constant temperature and aerated.
- **Tension Recording:** One end of the muscle is fixed, and the other is connected to an isometric force transducer to record muscle tension.
- **Drug Application:** After a period of equilibration, **Fulicin** or its analogs are added to the organ bath in a cumulative or non-cumulative manner.
- **Data Analysis:** The potentiation of electrically-induced or spontaneous tetanic contractions is measured. Dose-response curves are constructed to determine the EC50 (half-maximal effective concentration) of the peptides.

Tachykinin-Induced Muscle Contraction Assay

The contractile effect of tachykinins is commonly studied using isolated segments of vertebrate smooth muscle, such as the guinea pig ileum or rabbit corpus cavernosum.[\[8\]](#)

Protocol:

- **Tissue Preparation:** A segment of the desired smooth muscle tissue is isolated and suspended in an organ bath containing an appropriate physiological solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O2 and 5% CO2.
- **Tension Recording:** The tissue is connected to an isometric force transducer to record changes in muscle tension.

- **Agonist and Antagonist Application:** After an equilibration period, tachykinin agonists (e.g., Substance P, Neurokinin A) are added to the bath in a cumulative concentration-response manner. To characterize the receptor subtype involved, selective antagonists for NK1, NK2, and NK3 receptors can be pre-incubated with the tissue before agonist addition.[8]
- **Data Analysis:** The magnitude of the contractile response is measured and plotted against the agonist concentration to generate dose-response curves and determine EC50 values. The effect of antagonists is quantified by calculating the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Conclusion

In conclusion, **Fulicin** does not possess a direct structural homolog in vertebrate systems. The presence of a D-amino acid at the second position is a notable shared feature with some vertebrate peptides, suggesting a conserved evolutionary origin for the modifying enzyme. However, the functional roles of these vertebrate DAACPs are distinct from that of **Fulicin**.

The vertebrate tachykinin family, particularly Substance P, serves as a valuable functional analog for **Fulicin**. Both are neuropeptides that potently induce muscle contraction, likely through a convergent signaling mechanism involving an increase in intracellular calcium. The study of such analogous systems provides crucial insights into the diverse strategies that have evolved across the animal kingdom to achieve similar physiological outcomes. Further research into the **Fulicin** receptor and its signaling pathway will be instrumental in fully understanding the parallels and divergences between these invertebrate and vertebrate neuropeptide systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fulicin, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of *Achatina fulica* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relations of fulicin, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The mechanisms for tachykinin-induced contractions of the rabbit corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Absence of Direct Homologs in Vertebrates Underscores Unique Invertebrate Neuropeptide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674177#does-fulicin-have-homologs-in-vertebrate-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com